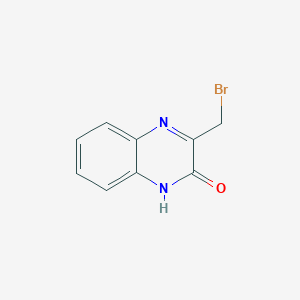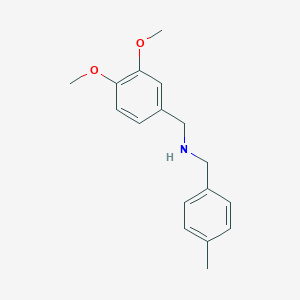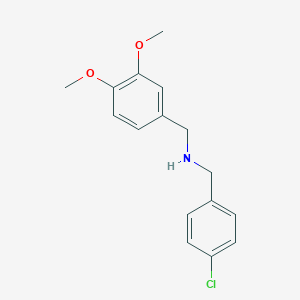
2-(3,4-dichlorophenyl)-1H-benzimidazole
説明
“2-(3,4-dichlorophenyl)-1H-benzimidazole” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring that has two non-adjacent nitrogen atoms. The 3,4-dichlorophenyl group indicates that there are two chlorine atoms attached to the phenyl ring at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of “2-(3,4-dichlorophenyl)-1H-benzimidazole” would consist of a benzimidazole core with a 3,4-dichlorophenyl group attached at the 2nd position of the benzimidazole. The presence of the dichlorophenyl group would likely have a significant impact on the physical and chemical properties of the molecule, including its reactivity, polarity, and potential biological activity .
科学的研究の応用
α-Glucosidase Inhibitory and Antioxidant Activities : Derivatives of 2-(3,4-dichlorophenyl)-1H-benzimidazole were synthesized and found to inhibit α-glucosidase and possess antioxidant activities, indicating potential for diabetes management and oxidative stress reduction (Menteşe, Yılmaz, & Baltaş, 2020).
Anti-HIV Activity : Certain 1H,3H-thiazolo[3,4-a]benzimidazole derivatives, synthesized from 2-(3,4-dichlorophenyl)-1H-benzimidazole, demonstrated significant anti-HIV activity in vitro, indicating potential in HIV/AIDS treatment research (Chimirri et al., 1991).
Antimicrobial Activity : N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines, which include a 3,4-dichlorophenyl group, displayed potent antimicrobial activity against various bacteria and fungi (Göker, Alp, & Yıldız, 2005).
Enterovirus Replication Inhibition : A study reported that thiazolobenzimidazole derivatives, related to 2-(3,4-dichlorophenyl)-1H-benzimidazole, inhibited enterovirus replication, suggesting potential applications in treating diseases caused by enteroviruses (De Palma et al., 2008).
Corrosion Inhibition : New benzimidazole derivatives, including 2-(3,4-dichlorophenyl)-1H-benzimidazole, were investigated for their corrosion inhibition potential on mild steel in acidic conditions, showing promise for industrial applications (Rouifi et al., 2020).
Anticancer Activity : 1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles, which include a 4-chlorophenyl group similar to 3,4-dichlorophenyl, exhibited good antitumor activity, suggesting their potential in cancer treatment research (Kalalbandi & Seetharamappa, 2015).
将来の方向性
作用機序
Biochemical Pathways
The biochemical pathways affected by 2-(3,4-dichlorophenyl)-1H-benzimidazole are not clearly established. It’s possible that the compound could influence a variety of pathways, depending on its targets. The downstream effects of these pathway alterations would also depend on the specific cellular context .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(3,4-dichlorophenyl)-1H-benzimidazole are not well-documented. These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects. Further pharmacokinetic studies are needed to fully understand these aspects .
Result of Action
Depending on its targets and mode of action, the compound could potentially influence a variety of cellular processes, leading to diverse outcomes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3,4-dichlorophenyl)-1H-benzimidazole. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRQRSXRKCUENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217726 | |
| Record name | Benzimidazole, 2-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67370-32-5 | |
| Record name | 2-(3,4-Dichlorophenyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67370-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 2-(3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067370325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the phenyl and benzimidazole rings in methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate?
A1: The molecule exhibits a twisted conformation. The phenyl and benzimidazole rings are not coplanar, showing a dihedral angle (C—C—C—N torsion angle) of -39.7° between them []. This twist is likely due to steric hindrance between the chlorine atoms on the phenyl ring and the substituents on the benzimidazole ring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)









